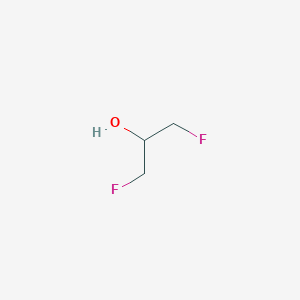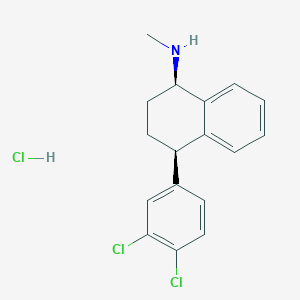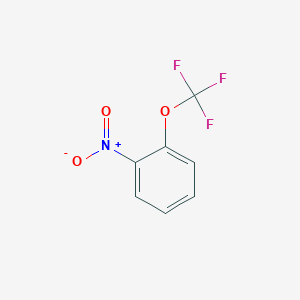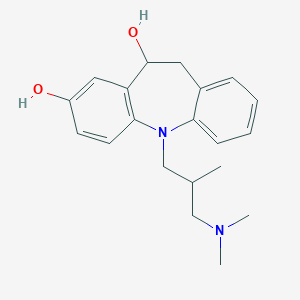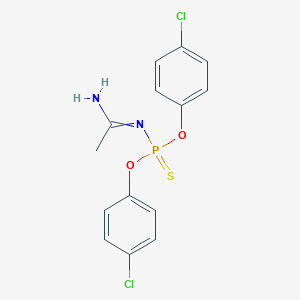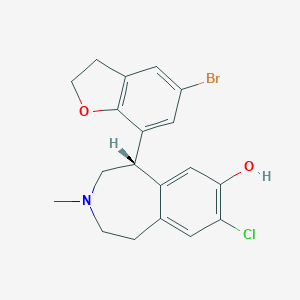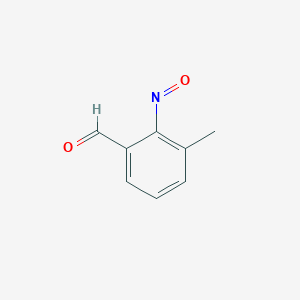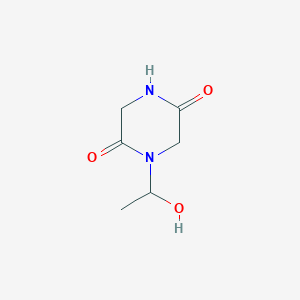
1-(1-Hydroxyethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxyethyl)piperazine-2,5-dione, commonly known as hydroxyethylpiperazine dioxide or HEPES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a pKa of 7.55 at 25°C. HEPES is commonly used in cell culture media, protein purification, and molecular biology applications due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.
Mecanismo De Acción
HEPES acts as a zwitterionic buffer, meaning that it contains both positive and negative charges that can neutralize acids and bases. When added to a solution, HEPES can accept or donate protons to maintain a stable pH. The mechanism of action for HEPES is based on the Henderson-Hasselbalch equation, which describes the relationship between the pH of a solution, the dissociation constant of the buffer, and the ratio of the buffer's conjugate base and acid.
Efectos Bioquímicos Y Fisiológicos
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be a biologically inert substance that does not interfere with cellular processes or reactions. HEPES is commonly used in cell culture media because it does not affect cell growth or viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with a variety of biological and biochemical applications, and its lack of toxicity or interference with cellular processes. The limitations of using HEPES include its relatively high cost compared to other buffering agents, its limited solubility in water at high concentrations, and its potential to interfere with certain types of assays or reactions.
Direcciones Futuras
For research on HEPES include developing new methods for synthesizing the compound, optimizing its use in specific applications, and exploring its potential as a therapeutic agent. HEPES has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may have potential as a treatment for certain diseases or conditions. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of HEPES as a therapeutic agent.
Métodos De Síntesis
HEPES can be synthesized by reacting 4-methylimidazole with chloroacetic acid and ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form HEPES.
Aplicaciones Científicas De Investigación
HEPES is widely used in scientific research as a buffering agent for cell culture media, protein purification, and molecular biology applications. It is also used as a component in electrophoresis buffers, staining solutions, and enzyme assays. HEPES is particularly useful in experiments that require a stable pH over a wide range of temperatures and concentrations, as it maintains a constant pH between 6.8 and 8.2.
Propiedades
Número CAS |
150490-94-1 |
|---|---|
Nombre del producto |
1-(1-Hydroxyethyl)piperazine-2,5-dione |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
1-(1-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h4,9H,2-3H2,1H3,(H,7,10) |
Clave InChI |
KUEOKSQVFLNFKK-UHFFFAOYSA-N |
SMILES |
CC(N1CC(=O)NCC1=O)O |
SMILES canónico |
CC(N1CC(=O)NCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



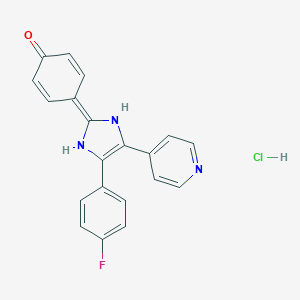

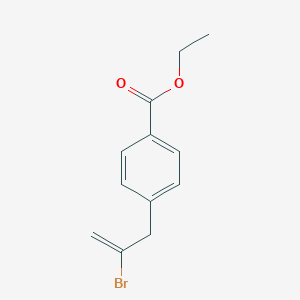
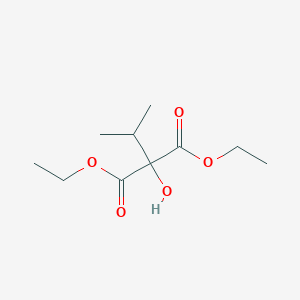
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)


